6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one
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Overview
Description
6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzothiazole ring, a piperazine moiety, and a morpholinone structure. These structural features make it a significant compound in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one typically involves a multi-step procedure. One common method includes the reaction of 1,2-benzothiazole with piperazine to form a piperazinyl-benzothiazole intermediate. This intermediate is then reacted with morpholinone under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the compound .
Scientific Research Applications
6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing various biochemical pathways. The benzothiazole and piperazine moieties are crucial for its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the morpholinone structure.
4-(1,2-Benzothiazol-3-yl)piperazine: Similar structure but without the morpholinone ring.
Uniqueness
6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one is unique due to the combination of the benzothiazole, piperazine, and morpholinone moieties.
Properties
Molecular Formula |
C16H20N4O2S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]morpholin-3-one |
InChI |
InChI=1S/C16H20N4O2S/c21-15-11-22-12(9-17-15)10-19-5-7-20(8-6-19)16-13-3-1-2-4-14(13)23-18-16/h1-4,12H,5-11H2,(H,17,21) |
InChI Key |
WZSBNJKTDFLAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CNC(=O)CO2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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